

Pomalidomide-PEG2-Tos: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pomalidomide-PEG2-Tos

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pomalidomide-PEG2-Tos**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for the tosylated form is limited in publicly available literature, this document consolidates information on its core structure, related analogs, and general methodologies relevant to its application in targeted protein degradation.

Core Compound Identification

The specific compound of interest is identified as follows:

Compound Name	CAS Number
Pomalidomide-NH-PEG2-Tos	2599846-07-6[1]

Based on the structures of closely related Pomalidomide-PEG2-linker conjugates, the molecular formula for **Pomalidomide-PEG2-Tos** is deduced to be $C_{26}H_{30}N_4O_8S$. This is derived from the molecular formula of Pomalidomide-PEG2-NH₂ ($C_{19}H_{22}N_4O_7$) by the addition

of a tosyl group (C₇H₈O₂S) to the terminal amine, with the corresponding loss of two hydrogen atoms to form the sulfonamide bond.

Physicochemical Data of Related Pomalidomide-PEG2 Conjugates

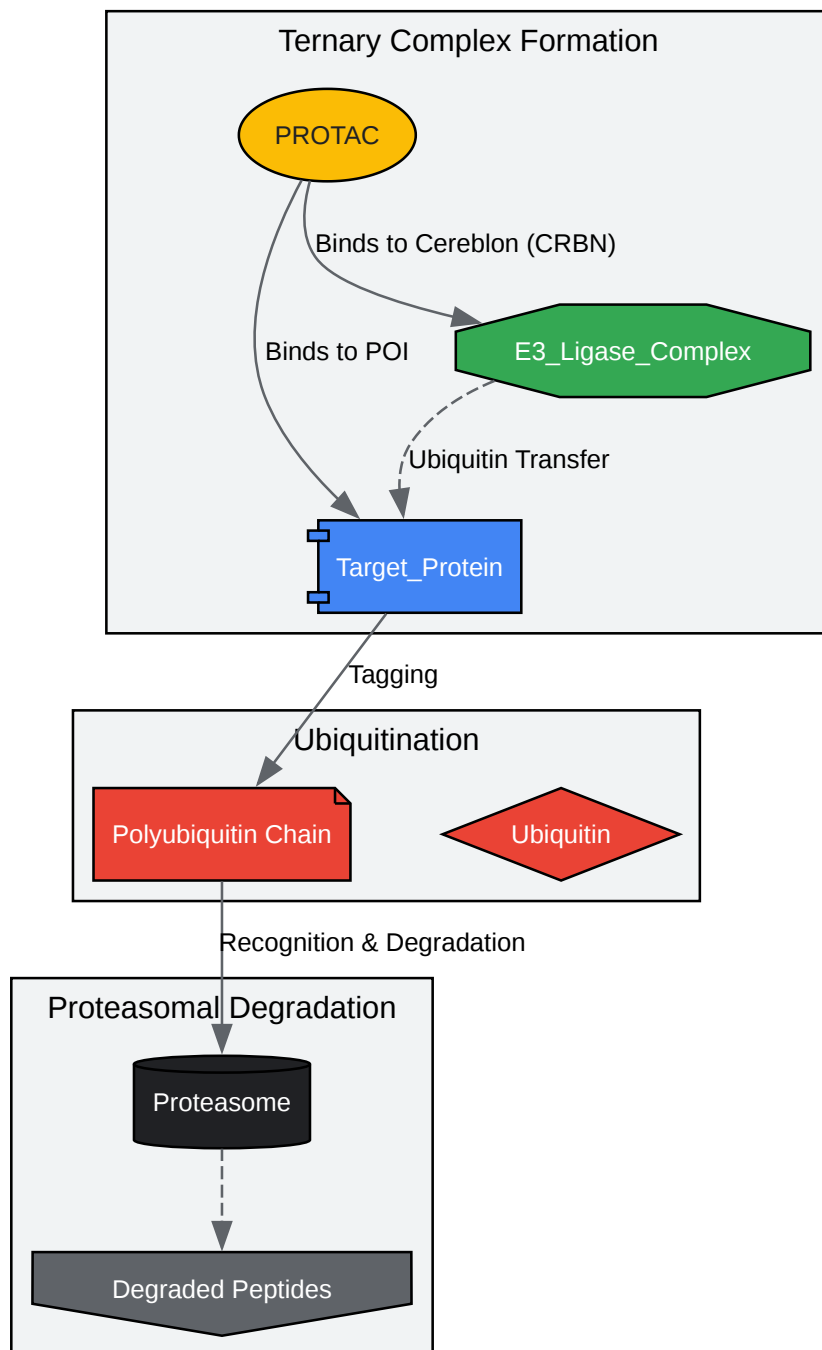
To provide a framework for understanding the physicochemical properties of **Pomalidomide-PEG2-Tos**, the following table summarizes data for commercially available, closely related analogs. These compounds share the core Pomalidomide and PEG2 linker structure, differing only in their terminal functional group.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Pomalidomide-PEG2-NH ₂ hydrochloride	C ₁₉ H ₂₂ N ₄ O ₇ · xHCl	418.40 (free base)	Not specified
Pomalidomide-PEG2-C2-NH ₂ hydrochloride	C ₁₉ H ₂₄ N ₄ O ₆ · xHCl	404.42 (free base)	2245697-87-2
Pomalidomide-PEG2-COOH	C ₂₀ H ₂₃ N ₃ O ₈	433.41[2][3]	2140807-17-4[2][3]

Mechanism of Action in PROTACs

Pomalidomide and its derivatives are fundamental components of many PROTACs, serving as the E3 ligase-recruiting moiety. The general mechanism of action for a Pomalidomide-based PROTAC is illustrated in the signaling pathway below.

General Mechanism of Pomalidomide-Based PROTACs



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Caption: General mechanism of a Pomalidomide-based PROTAC.

The Pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This facilitates the formation of a ternary complex between the target protein (Protein of Interest - POI), the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Representative Experimental Protocol: Synthesis of a Pomalidomide-PEG-Linker Conjugate

While a specific protocol for **Pomalidomide-PEG2-Tos** is not publicly available, the following is a representative procedure for the synthesis of a Pomalidomide-PEG-amine conjugate, which is a common precursor. This can be adapted for the synthesis of the tosylated derivative.

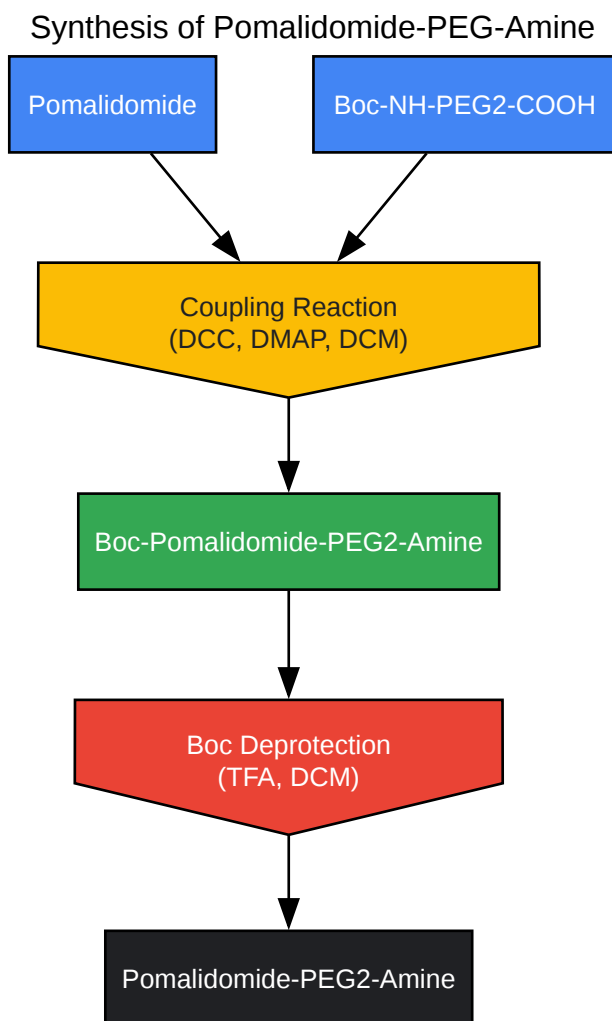
Materials:

- Pomalidomide
- Boc-NH-PEG2-COOH
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Coupling Reaction:

- Dissolve Pomalidomide and Boc-NH-PEG2-COOH in anhydrous DCM.
- Add DMAP to the solution.
- Slowly add a solution of DCC in DCM at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield Boc-protected Pomalidomide-PEG2-amine.
- Boc Deprotection:
 - Dissolve the Boc-protected intermediate in DCM.
 - Add TFA dropwise at 0 °C.
 - Stir the reaction at room temperature for 1-2 hours.
 - Monitor the deprotection by TLC.
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
 - The resulting crude product is the Pomalidomide-PEG2-amine, which can be further purified or used directly in subsequent reactions, such as tosylation.



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Caption: A representative workflow for the synthesis of a Pomalidomide-PEG-amine conjugate.

Conclusion

Pomalidomide-PEG2-Tos is a valuable chemical tool for the development of PROTACs and other targeted protein degradation technologies. While detailed characterization of this specific molecule is not widely published, its properties and reactivity can be inferred from closely related analogs. The information and representative protocols provided in this guide are intended to support researchers in the design and execution of experiments utilizing this and

similar Pomalidomide-based linkers. As with any research chemical, it is recommended to obtain a certificate of analysis from the supplier for batch-specific data.

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References

- [1. Pomalidomide-NH-PEG2-Tos | China | Manufacturer | Xian confluore Biological Technology Co., Ltd. \[chemicalbook.com\]](#)
- [2. POMALIDOMIDE-PEG2-CO2H | 2140807-17-4 \[chemicalbook.com\]](#)
- [3. Pomalidomide-PEG2-COOH | C20H23N3O8 | CID 134589759 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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